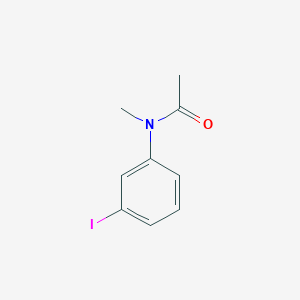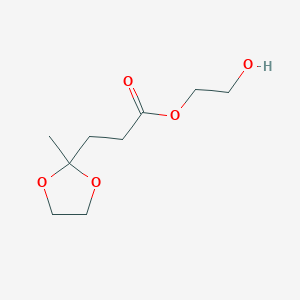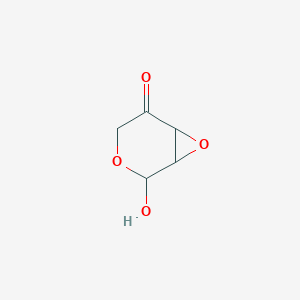![molecular formula C15H9NO7 B14521647 1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- CAS No. 62390-96-9](/img/structure/B14521647.png)
1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- is a complex organic compound with a heterocyclic core It is known for its unique structure that includes a dioxane ring and a nitro-furanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring, which is then further functionalized with the nitro-furanyl and phenyl groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
1,4-Dioxane-2,5-dione, 3,6-dimethyl-:
Uniqueness
1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- is unique due to the presence of both the nitro-furanyl and phenyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
62390-96-9 |
|---|---|
Molecular Formula |
C15H9NO7 |
Molecular Weight |
315.23 g/mol |
IUPAC Name |
5-[(5-nitrofuran-2-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H9NO7/c17-13-11(8-10-6-7-12(21-10)16(19)20)14(18)23-15(22-13)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
KYNQTDZGCHVBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Methoxyphenyl)methylidene]-6-nitro-2-benzofuran-1(3H)-thione](/img/structure/B14521590.png)


![3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521607.png)



![3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14521627.png)


